sodium;2-pyrimidin-2-ylacetate
Description
Significance of the Pyrimidine (B1678525) Scaffold in Chemical Sciences
The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. nih.gov This fundamental structure is a key component of nucleic acids (cytosine, thymine, and uracil), which are essential for all known forms of life. gsconlinepress.comnih.gov Beyond its role in genetics, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of bioactive compounds and approved drugs. mdpi.com
The versatility of the pyrimidine core allows for the synthesis of a vast array of derivatives with a broad spectrum of pharmacological activities. gsconlinepress.com These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govmdpi.comekb.eg The presence of nitrogen atoms in the ring allows for hydrogen bonding and other interactions with biological targets, while the aromatic nature of the ring provides a stable framework for various substituents. researchgate.net Researchers have successfully developed numerous drugs based on the pyrimidine scaffold for treating a wide range of diseases, from infections and cancers to neurological disorders. mdpi.comekb.eg
Table 1: Examples of Biological Activities of Pyrimidine Derivatives
| Biological Activity | Therapeutic Area | Reference |
| Anticancer | Oncology | mdpi.comekb.eg |
| Antimicrobial | Infectious Diseases | gsconlinepress.comnih.gov |
| Antiviral | Infectious Diseases | nih.govekb.eg |
| CNS-modulating | Neurology | ekb.eg |
| Anti-inflammatory | Various | nih.govresearchgate.net |
Role of the Acetate (B1210297) Moiety in Bioactive Chemical Entities
The acetate moiety, a two-carbon carboxylate group, plays a crucial role in the biological activity and properties of chemical compounds. In bioactive molecules, the acetate group can influence several key factors, including solubility, transport across biological membranes, and interaction with target enzymes or receptors. mdpi.com
As a carboxylate, the acetate group is typically ionized at physiological pH, which can enhance the water solubility of a molecule. This property is often advantageous for drug delivery and distribution in the body. Furthermore, the acetate moiety can participate in hydrogen bonding and ionic interactions with biological macromolecules, contributing to the binding affinity of a compound to its target. rsc.org The acetate pathway is also a fundamental route in the biosynthesis of various natural products, including many with medicinal properties. researchgate.net In some instances, the acetate group itself can be metabolized, as seen with its conversion to adenosine-5'-triphosphate (B57859) (ATP) in muscle cells. nih.gov
Positioning of 2-Pyrimidinylacetate within Heterocyclic Acetic Acid Research
Heterocyclic acetic acids are a class of compounds that feature an acetic acid group attached to a heterocyclic ring system. This structural motif is of significant interest in medicinal chemistry, as it combines the diverse properties of heterocycles with the functional characteristics of acetic acid. Research in this area has led to the development of compounds with a wide range of therapeutic applications. mdpi.com
Sodium;2-pyrimidin-2-ylacetate is a specific example within this class, where the acetic acid is linked to the 2-position of a pyrimidine ring. chemscene.com The investigation of such compounds often involves the synthesis of various derivatives to explore how modifications to the pyrimidine ring or the acetate side chain affect biological activity. For example, derivatives of pyridin-2-yl acetate, a related compound, have been explored for their antifibrotic and anticancer properties. The study of heterocyclic acetic acids like rhodanine-3-acetic acid derivatives has also revealed their potential as antimicrobial agents and fluorescent probes for bioimaging. mdpi.com The research into this compound and its analogues contributes to the broader understanding of structure-activity relationships within the field of heterocyclic acetic acids and their potential for therapeutic applications. openmedicinalchemistryjournal.com
Table 2: Properties of this compound
| Property | Value | Reference |
| CAS Number | 63155-12-4 | chemscene.com |
| Molecular Formula | C₆H₅N₂NaO₂ | chemscene.com |
| Molecular Weight | 160.11 g/mol | chemscene.com |
| Appearance | White powder | lookchem.com |
| Purity | ≥98% | chemscene.com |
| Storage | Sealed in dry, 2-8°C | chemscene.com |
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-pyrimidin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)4-5-7-2-1-3-8-5;/h1-3H,4H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPJLZJDAGXWBL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Pyrimidinylacetate and Its Derivatives
Direct Synthesis Approaches to Pyrimidineacetic Acids
Direct functionalization of a pyrimidine (B1678525) core represents a straightforward strategy for the synthesis of pyrimidineacetic acids and their esters. These methods leverage commercially available or readily synthesized pyrimidine derivatives as starting materials.
Esterification of Pyrimidine Carboxylic Acids
One of the most fundamental methods for synthesizing esters of pyrimidineacetic acid is through the esterification of the corresponding pyrimidine carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.com For the synthesis of a 2-pyrimidinylacetate, the starting material would be pyrimidine-2-carboxylic acid. sigmaaldrich.comnih.gov The reaction is an equilibrium, and to drive it towards the product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com
Synthesis from Glycine Precursors
An alternative direct approach involves the use of glycine, an amino acid, as a precursor. This method constructs the N-C bond between the pyrimidine ring and the acetate (B1210297) moiety. A notable example is the solid-phase synthesis of methyl N-(pyrimidin-2-yl)glycinate. nih.gov This strategy avoids issues like diketopiperazine formation that can occur in solution-phase reactions when attempting to couple 2-chloropyrimidine with ethyl glycinate. nih.gov
The solid-phase synthesis begins by attaching Boc-protected glycine to a Merrifield resin. After deprotection of the amino group, the resin-bound glycine is reacted with 2-chloropyrimidine. The final product, methyl N-(pyrimidin-2-yl)glycinate, is then cleaved from the solid support using sodium methoxide in a methanol/tetrahydrofuran solution. nih.gov This method highlights a versatile route to N-heteroaryl substituted amino acid derivatives.
Construction of the Pyrimidine Ring Bearing the Acetate Moiety
Building the pyrimidine ring with the acetate or a precursor group already in place is a powerful strategy that allows for significant molecular diversity. These methods often involve cyclization reactions of acyclic precursors.
Multi-component Annulation Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. nih.gov These reactions are particularly valuable for creating libraries of complex molecules like substituted pyrimidines. thieme-connect.com
Various MCRs have been developed for pyrimidine synthesis. nih.gov For instance, a sustainable, iridium-catalyzed multicomponent synthesis utilizes amidines and up to three different alcohols to produce highly substituted pyrimidines. thieme-connect.com This process involves a sequence of condensation and dehydrogenation steps. Another approach is a base-mediated three-component tandem reaction of amidines, aryl alkynes, and aldehydes, which offers a transition-metal-free route to multisubstituted pyrimidines. acs.org A [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol also provides an eco-friendly pathway to pyrimidine derivatives. organic-chemistry.orgmdpi.com
| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Iridium-Catalyzed Synthesis | Amidines, Alcohols | PN5P-Ir pincer complexes | Sustainable; uses readily available alcohols; regioselective. | thieme-connect.com |
| Base-Mediated Tandem Reaction | Amidines, Aryl Alkynes, Aldehydes | Base-mediated | Transition-metal-free; high efficiency. | acs.org |
| [3+2+1] Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | - | Eco-friendly; C(sp³)-H activation. | organic-chemistry.orgmdpi.com |
| [C-C+C+N+C+N] Cyclocondensation | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | Triflic acid | Pseudo five-component reaction. | mdpi.com |
Cyclocondensation Strategies (e.g., Ethyl Acetoacetate with Guanidine)
The cyclocondensation of a three-carbon fragment with an N-C-N fragment, such as guanidine, urea (B33335), or an amidine, is the most widely used method for constructing the pyrimidine ring. bu.edu.eg A classic example is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com
A common variation involves the reaction of a β-keto ester, such as ethyl acetoacetate, with guanidine. This [3+3] cyclocondensation reaction is a foundational method for synthesizing 2-aminopyrimidine derivatives, which can be further functionalized. researchgate.netresearchgate.net The reaction between α,β-unsaturated ketones and guanidine derivatives also leads to the formation of 2-aminodihydropyrimidines. semanticscholar.org These cyclocondensation reactions are often promoted by a base or acid and can be optimized using techniques like microwave irradiation to improve yields and reduce reaction times. nih.govmdpi.com
| N-C-N Fragment | C-C-C Fragment | Reaction Type | Resulting Structure | Reference |
|---|---|---|---|---|
| Guanidine | Ethyl Acetoacetate (β-keto ester) | [3+3] Cyclocondensation | 2-Amino-4-hydroxy-6-methylpyrimidine | bu.edu.egresearchgate.net |
| Amidine | 1,3-Diketone | Pinner Synthesis | Substituted Pyrimidine | mdpi.com |
| Guanidine | α,β-Unsaturated Ketone | Cyclization | 2-Aminodihydropyrimidine | semanticscholar.org |
| Thiourea | 1,3-Diphenyl-1,3-propanedione, Aryl aldehyde | Biginelli Reaction | 2-Thioxopyrimidine | mdpi.com |
Oxidative Cyclization and Annulation Methods
Oxidative annulation methods provide another route to pyrimidines, often starting from precursors that form a dihydropyrimidine intermediate, which is then oxidized to the aromatic pyrimidine. This oxidation step is crucial for the final aromatization of the ring.
Several strategies employ this approach. For example, a copper-catalyzed and 4-HO-TEMPO-mediated [3+3] annulation of amidines with saturated ketones proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to yield structurally important pyrimidines. organic-chemistry.org Another method involves an oxidative [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, where an oxidation step is key to forming the pyrimidine ring. organic-chemistry.org Similarly, a base-promoted intermolecular oxidation involving the C-N bond formation between allylic compounds and amidines uses O₂ as the sole oxidant to form polysubstituted pyrimidines. organic-chemistry.org These methods are advantageous as they can offer high atom economy and environmental benefits. organic-chemistry.org
Derivatization and Functionalization of Pyrimidine Cores
Once the pyrimidine nucleus is formed, further modifications are necessary to synthesize the target compound, sodium;2-pyrimidin-2-ylacetate, and its derivatives. This involves introducing the acetate side chain and potentially modifying the pyrimidine ring itself.
The introduction of an acetate functional group onto the pyrimidine ring can be achieved through modern cross-coupling methodologies, often involving transition metal catalysts. Direct C-H functionalization has emerged as a powerful tool for this purpose.
A notable example is the Palladium-catalyzed regioselective C-H acetoxylation. In this reaction, a pre-functionalized pyrimidine, such as a 4-arylpyrimidine, can be directly acetoxylated at a specific carbon atom using a reagent like (diacetoxyiodo)benzene. wikipedia.org This method offers a direct route to introduce the acetate moiety without the need for pre-halogenation of the pyrimidine ring.
Another synthetic design involves the reaction of amidines with electrophilic diynes. This approach leads to the formation of pyrimidine derivatives bearing an oxy-functionalized acetate chain at the ring. The reaction proceeds through two consecutive aza-Michael additions, followed by a domino process involving a hydrogen shift and a nih.govnih.gov-sigmatropic rearrangement. nih.gov
While not a direct coupling to form an acetate, Sonogashira coupling provides a versatile method to introduce a carbon side chain that can be subsequently converted to an acetate group. The coupling of a halogenated pyrimidine with a terminal alkyne, catalyzed by palladium and copper complexes, forms an alkynylpyrimidine. acs.org This alkyne can then undergo further chemical transformations, such as oxidation, to yield the desired acetate functionality.
The pyrimidine ring is amenable to various functionalization reactions to introduce substituents that can modulate the properties of the final compound. Key modifications include methylation, thiolation, and amination.
Methylation: The introduction of methyl groups can significantly impact the biological activity of pyrimidine derivatives, a phenomenon sometimes referred to as the "magic methyl effect" in medicinal chemistry. rsc.org DNA methylation, for instance, involves the addition of a methyl group to the C5 position of the cytosine pyrimidine ring, converting it to 5-methylcytosine. researchgate.net Synthetic methods for C-methylation can be challenging due to the electron-deficient nature of the pyrimidine ring. However, catalytic methods are being developed, such as the rhodium-catalyzed C-3/5 methylation of pyridines using formaldehyde as the methyl source, which may have applications for pyrimidine systems. rsc.org
Thiolation: The introduction of a sulfur functional group, or thiolation, can be achieved through several methods. A common approach is the synthesis of 2-thioxo- or 2-mercaptopyrimidine systems using a [3+3] heterocyclization process. nih.gov For example, the reaction of 3-isothiocyanatobutanal with diamines can lead to the formation of pyrimidine thiones in a regioselective manner. nih.gov Another method involves the use of carbon disulfide in a [5+1] heterocyclization with 1,3-diamines. nih.gov The resulting thio-functionalized pyrimidines can undergo further reactions, such as oxidation to form pyrimidine sulfonyl methanone derivatives. nih.gov
Amination: Amination of the pyrimidine ring is a crucial transformation for synthesizing many biologically active compounds. Nucleophilic substitution of a leaving group, such as a chlorine atom, is a standard method. For instance, 4-chloropyrrolopyrimidines can undergo amination with various anilines under acidic conditions, with water sometimes serving as an effective solvent. acs.org A direct C-H amination offers a more atom-economical approach. A method for the C2-selective amination of pyrimidines has been developed, which proceeds through a pyrimidinyl iminium salt intermediate. acs.org For pyrimidine nucleosides, uridines can be converted into quaternary-ammonium intermediates, which then undergo amination with aqueous ammonia to yield cytidines. nih.gov
Regioselective and Stereoselective Synthetic Approaches
Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups is paramount in the synthesis of complex molecules like derivatives of 2-pyrimidinylacetate.
Regioselective Approaches: The inherent electronic properties of the pyrimidine ring, with electron-deficient C2, C4, and C6 positions, often dictate the regioselectivity of nucleophilic attacks. For example, nucleophilic attack on 2,4-dichloropyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring substitution at the C4 position. researchgate.net The synthesis of specific isomers can also be achieved by careful choice of starting materials and reaction conditions. For instance, a convergent and regioselective synthesis of 2-arylidene thiazolo[3,2-a]pyrimidines has been accomplished through a one-pot reaction of 6-ethylthiouracil with various reagents, yielding a single regioisomer. rsc.org Organolithium reagents can also be employed for the regioselective preparation of substituted pyrimidines. researchgate.net
Stereoselective Approaches: While the core pyrimidine ring is aromatic and planar, stereoselectivity becomes critical when chiral centers are present in the side chains or when the molecule is used to construct more complex, three-dimensional structures. For instance, in the synthesis of pyrimidine C-nucleosides, the stereochemistry of the final product is of utmost importance. Although not directly related to this compound, the principles of stereocontrol in reactions involving pyrimidine derivatives are relevant. For example, in the synthesis of pyrroles via the cycloaddition of 1,3-oxazolium-5-olates and enamines, the regiochemistry and potentially the stereochemistry of the product are controlled by the substitution pattern of the enamine. nih.gov The development of stereoselective catalytic methods for functionalizing pyrimidine derivatives is an active area of research. mdpi.com
Mechanistic Investigations in 2 Pyrimidinylacetate Chemistry
Elucidation of Reaction Mechanisms in Pyrimidine (B1678525) Synthesis
The synthesis of the pyrimidine core, a fundamental scaffold in numerous biologically active compounds, can be achieved through various mechanistic routes. The utility of 2-pyrimidinylacetate derivatives as precursors in these syntheses is an area of active investigation.
Radical-Mediated Pathways
While direct radical-mediated pathways involving sodium;2-pyrimidin-2-ylacetate for pyrimidine synthesis are not extensively documented in readily available literature, the broader field of pyrimidine synthesis does feature radical-mediated C-H functionalization. This suggests a potential, though currently underexplored, avenue for the involvement of 2-pyrimidinylacetate derivatives in such reactions.
Cyclization and Rearrangement Mechanisms
Cyclization reactions are fundamental to the formation of the pyrimidine ring. In the context of 2-pyrimidinylacetate derivatives, cyclization can lead to the formation of fused pyrimidine ring systems. For instance, the oxidation of methyl 6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate can lead to cyclization, forming fused pyridopyrimidines.
Rearrangement reactions, another key class of organic transformations, can also play a role in the synthesis of complex pyrimidine structures, although specific examples directly involving this compound are not prominently reported.
Role of Catalysts and Reaction Conditions
The synthesis of pyrimidines is often facilitated by catalysts, which can influence reaction rates, yields, and selectivity. Transition-metal catalysts, in particular, have been extensively used in the synthesis of pyrimidines through various coupling and cycloaddition reactions. nih.govresearchgate.netdntb.gov.uamdpi.com For example, transition metals can catalyze the [2+2+2] cycloaddition of nitriles with alkynes to form the pyrimidine ring. researchgate.netmdpi.com The choice of catalyst and reaction conditions, such as temperature and solvent, are critical in determining the outcome of the synthesis. mdpi.com
| Catalyst Type | Reaction | Reference |
| Transition Metal (e.g., Ruthenium, Zirconium) | [2+2+2] Cycloaddition | researchgate.netmdpi.com |
| Lewis Acid (e.g., YbCl3) | Condensation Reactions | bu.edu.eg |
| Base (e.g., Et3N) | Cyclization of pyrimidinylacetate derivatives |
Intramolecular Dehydrative Coupling Reactions
Intramolecular dehydrative coupling, or dehydrative cyclization, is a powerful strategy for the formation of cyclic compounds, including fused heterocyclic systems. This method involves the removal of a water molecule to facilitate ring closure and has been employed in the synthesis of various fused pyrimidines. nih.govnih.govresearchgate.net While specific examples detailing the intramolecular dehydrative coupling of this compound are not prevalent, the general principle is applicable to derivatives containing appropriate functional groups, such as carboxylic acids or alcohols, that can undergo dehydration to form a new ring. researchgate.netrsc.orgmdpi.com
Mechanistic Aspects of Biological Interactions (Pre-clinical Focus)
The pyrimidine scaffold is a common feature in many pharmacologically active molecules. Understanding the mechanistic basis of how these compounds interact with biological targets is crucial for drug discovery and development.
Enzyme Inhibition Mechanisms
Pyrimidine derivatives are known to act as inhibitors of various enzymes, playing a role in the treatment of a wide range of diseases. researchgate.netscilit.comgsconlinepress.com Preclinical studies have explored the potential of pyrimidine-2-acetate derivatives as enzyme inhibitors. researchgate.netnih.govmdpi.com The mechanism of inhibition can vary, with compounds acting as competitive, non-competitive, or uncompetitive inhibitors. Molecular docking studies are often employed to visualize the binding interactions between the pyrimidine derivatives and the active site of the target enzyme, providing insights into the inhibition mechanism. mdpi.com For example, certain pyrimidine derivatives have been investigated as inhibitors of enzymes such as α-glucosidase and cyclooxygenase-2 (COX-2). nih.govmdpi.com
| Enzyme Target | Type of Inhibition Studied | Potential Therapeutic Area |
| α-Glucosidase | Competitive | Diabetes |
| Cyclooxygenase-2 (COX-2) | Selective Inhibition | Inflammation, Cancer |
| Carbonic Anhydrase | Not specified | Various (e.g., glaucoma, epilepsy) |
| Acetylcholinesterase | Not specified | Alzheimer's disease |
Computational and Theoretical Studies of 2 Pyrimidinylacetate and Analogs
Quantum Chemical and Density Functional Theory (DFT) Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These calculations provide a detailed picture of the electron distribution and energy landscape of a compound, which are fundamental to its reactivity and interactions.
Electronic Structure and Energetics
DFT calculations have been employed to elucidate the electronic structure of pyrimidine (B1678525) derivatives. By solving the Kohn-Sham equations, researchers can determine various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
Natural Bond Orbital (NBO) analysis is another technique used to study the electronic structure, providing information about charge distribution, hybridization, and delocalization of electron density through hyperconjugative interactions. For pyrimidine analogs, NBO analysis helps in understanding the stability conferred by intramolecular charge transfer events.
Table 1: Illustrative Electronic Properties of a Pyrimidine Analog from DFT Calculations
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
Note: The values in this table are representative and are based on studies of pyrimidine analogs. Specific values for sodium;2-pyrimidin-2-ylacetate would require dedicated calculations.
Geometrical Parameters and Conformational Analysis
The three-dimensional structure of a molecule is crucial for its function. DFT calculations can accurately predict geometrical parameters such as bond lengths, bond angles, and dihedral angles. For 2-pyrimidinylacetate, the orientation of the acetate (B1210297) group relative to the pyrimidine ring is of particular interest.
Conformational analysis, often performed by systematically rotating key dihedral angles and calculating the corresponding energy, helps to identify the most stable conformers of a molecule. Potential energy surface (PES) scans are used to map the energy landscape and locate the global and local energy minima, which correspond to the preferred shapes of the molecule.
Table 2: Example of Calculated Geometrical Parameters for a Pyrimidine Derivative
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-N1 | 1.34 Å |
| Bond Length | C4-C5 | 1.39 Å |
| Bond Angle | N1-C2-N3 | 127.5° |
Note: This data is illustrative for a related pyrimidine structure. The actual parameters for this compound may vary.
Reaction Pathway and Transition State Analysis
Computational methods are also instrumental in studying chemical reactions. By mapping the potential energy surface, researchers can identify the minimum energy path for a reaction, which describes the most likely route from reactants to products.
A key aspect of this analysis is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. For pyrimidine-containing compounds, this type of analysis can shed light on their synthesis mechanisms and metabolic pathways.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as 2-pyrimidinylacetate, might interact with a biological macromolecule, typically a protein. These methods are fundamental in drug discovery and design.
Ligand-Target Interaction Prediction
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding affinity.
For pyrimidine derivatives, which are known to interact with various biological targets, docking studies can predict potential protein partners. The scoring functions provide an estimate of the binding free energy, which helps in prioritizing compounds for further experimental testing. These predictions are crucial for identifying the potential therapeutic applications of novel compounds. mdpi.com
Table 3: Representative Molecular Docking Results for a Pyrimidine Analog with a Target Protein
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Strong predicted binding |
| Interacting Residues | TYR158, NAD+ | Key amino acids in the binding site |
| Hydrogen Bonds | 2 | Indicates specific polar interactions |
Note: This table illustrates typical output from a docking simulation and is based on studies of similar compounds. mdpi.com
Binding Mechanism Investigations
Beyond simply predicting the binding pose, molecular modeling can provide detailed insights into the mechanism of binding. By analyzing the docked conformation, researchers can identify the key intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
Understanding these interactions at an atomic level is critical for structure-based drug design. For instance, if a particular hydrogen bond is found to be crucial for binding, medicinal chemists can design new analogs that enhance this interaction, potentially leading to improved potency and selectivity. Molecular dynamics simulations can further be used to study the stability of the predicted binding pose over time and to investigate the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.com
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational chemistry provides powerful tools for elucidating the relationship between the chemical structure of a molecule and its biological activity. For pyrimidine derivatives, including analogs of 2-pyrimidinylacetate, quantitative structure-activity relationship (QSAR) modeling is a key computational method. researchgate.net This approach quantitatively correlates the biological activities of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. nih.gov
In the study of pyrimidine analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. mdpi.com These methods are instrumental in identifying the key structural features that influence the biological activity of the compounds. For instance, in a study on thieno-pyrimidine derivatives, CoMFA and CoMSIA models were developed to understand their inhibitory activities. The CoMFA model showed a significant correlation between the steric and electrostatic fields of the molecules and their biological function, with these fields contributing 67.7% and 32.3%, respectively. mdpi.com Such models are validated using statistical methods, including leave-one-out cross-validation (q²) and the coefficient of determination (r²), to ensure their predictive capability. mdpi.com
The insights gained from these computational SAR studies are crucial for the rational design of new, more potent analogs. By identifying which molecular properties are most influential, medicinal chemists can make targeted modifications to the molecular structure to enhance desired biological effects. researchgate.net For example, a QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs identified five molecular features that were significant contributors to their antiplasmodial activity. mdpi.com This provides a clear path for designing more effective antimalarial agents by modifying these specific functionalities. mdpi.com
The general workflow for a computational SAR study on 2-pyrimidinylacetate analogs would typically involve the steps outlined in the table below.
| Step | Description | Key Methodologies |
| 1. Dataset Selection | A set of structurally related 2-pyrimidinylacetate analogs with experimentally determined biological activities is compiled. | Database mining (e.g., ChEMBL), literature review. |
| 2. Molecular Modeling | 3D structures of the compounds are generated and optimized to their lowest energy conformation. | Molecular mechanics, quantum mechanics (e.g., DFT). nih.gov |
| 3. Descriptor Calculation | A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each molecule. | CoMFA, CoMSIA, etc. |
| 4. Model Building | Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), machine learning algorithms (e.g., SVR, RFR). mdpi.com |
| 5. Model Validation | The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. | Cross-validation, prediction for a test set of compounds. mdpi.com |
| 6. Interpretation | The validated model is interpreted to understand the structural requirements for the desired biological activity. | Visualization of contour maps (for CoMFA/CoMSIA), analysis of descriptor coefficients. |
In Silico Predictions for Molecular Properties Relevant to Biological Systems
In silico methods are invaluable for predicting the molecular properties of compounds like 2-pyrimidinylacetate and its analogs that are pertinent to their behavior in biological systems. researchgate.net These predictions help in the early stages of drug discovery to assess the potential of a compound to be developed into a drug. The properties often evaluated fall under the umbrella of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
One of the most fundamental sets of rules used in these predictions is Lipinski's rule of five. nih.govnih.gov This rule helps to evaluate the "drug-likeness" of a compound and its likelihood of being orally active. researchgate.net For a series of pyrazolo[1,5-a]pyrimidines, in silico studies confirmed that most of the compounds adhered to Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.govresearchgate.net
Computational tools can also predict a range of other important properties. For instance, in silico analysis of pyrazolo[1,5-a]pyrimidines predicted high gastrointestinal absorption and potential inhibition of certain cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. nih.govresearchgate.net Furthermore, toxicity predictions, such as carcinogenicity and hERG inhibition (an indicator of cardiotoxicity), can be made. nih.govresearchgate.net
Molecular docking is another powerful in silico technique that predicts the preferred orientation of a molecule when bound to a target receptor or enzyme. This helps in understanding the molecular basis of the compound's biological activity. For example, molecular docking studies on pyrazolo[1,5-a]pyrimidine analogs identified them as potent inhibitors of enzymes like 14-alpha demethylase and transpeptidase by showing how they interact with the active sites of these enzymes. nih.govresearchgate.net Similarly, docking simulations of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones revealed their mode of interaction with the active site of xanthine oxidase, providing insights into their mechanism of action as inhibitors of this enzyme. nih.gov
The table below summarizes some of the key molecular properties that can be predicted for 2-pyrimidinylacetate and its analogs using in silico methods.
| Property Category | Specific Property | Relevance in Biological Systems |
| Physicochemical Properties | Molecular Weight | Influences absorption and distribution. |
| LogP (Lipophilicity) | Affects solubility, absorption, and membrane permeability. | |
| Polar Surface Area (PSA) | Relates to membrane permeability and transport. | |
| Pharmacokinetic (ADME) Properties | Gastrointestinal Absorption | Predicts how well the compound is absorbed from the gut. |
| CYP Inhibition | Indicates potential for drug-drug interactions. | |
| Blood-Brain Barrier Permeability | Predicts whether the compound can enter the central nervous system. | |
| Pharmacodynamic Properties | Target Binding Affinity | Predicted through molecular docking to estimate potency. |
| Toxicity Properties | Carcinogenicity | Predicts the potential to cause cancer. |
| Mutagenicity | Predicts the potential to cause genetic mutations. | |
| hERG Inhibition | Assesses the risk of cardiotoxicity. |
Pre Clinical Biological Activity Research of 2 Pyrimidinylacetate Derivatives
Research on Enzyme Inhibition
The unique chemical structure of 2-pyrimidinylacetate derivatives has made them attractive candidates for the development of specific enzyme inhibitors. Pre-clinical research has investigated their inhibitory effects on a range of enzymes implicated in various disease processes.
Aldose Reductase Inhibition
Pyrimidineacetic acids have been identified as a novel class of aldose reductase inhibitors. nih.gov In one study, these compounds were synthesized and tested for their ability to inhibit bovine lens aldose reductase in vitro. nih.gov Several of the synthesized 6-oxopyrimidine-1-acetic acids and (pyrimidinyl-4-oxy)acetic acids were found to be potent inhibitors of this enzyme. nih.gov
Selected compounds were also evaluated in vivo using a galactose-fed rat model. The research aimed to determine the reduction in galactitol accumulation in the lens, nerve, and diaphragm tissues. nih.gov The study highlighted that the ability of a compound to penetrate tissue membranes is a crucial factor for its in vivo aldose reductase inhibitory activity. nih.gov Aldose reductase is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions and is linked to the long-term complications of diabetes, such as neuropathy and retinopathy. scielo.brnih.govmdpi.com The inhibition of this enzyme is a therapeutic strategy to prevent or ameliorate these complications. scielo.bropenmedicinalchemistryjournal.com
Cyclooxygenase (COX) Inhibition
Certain pyrimidine (B1678525) derivatives have demonstrated selective inhibitory activity against cyclooxygenase-2 (COX-2). nih.gov The COX-2 enzyme is a key mediator of inflammation and pain and is often overexpressed in various types of cancer cells. nih.gov
In an in vitro assay, two specific pyrimidine derivatives, designated L1 and L2, were tested for their cyclooxygenase activity. Both compounds showed a higher affinity for the COX-2 isoform compared to COX-1. nih.gov Their inhibitory effect on COX-2 was found to be comparable to the reference drug meloxicam and significantly better than piroxicam. nih.gov The IC₅₀ values for COX-2 inhibition by these derivatives were similar to those of meloxicam, suggesting that the pyrimidine structure is a promising scaffold for developing potent and selective COX-2 inhibitors. nih.gov
Table 1: COX-2 Inhibition by Pyrimidine Derivatives
| Compound | Target | IC₅₀ Value | Reference Drug |
|---|---|---|---|
| L1 | COX-2 | Comparable to Meloxicam | Meloxicam, Piroxicam |
| L2 | COX-2 | Comparable to Meloxicam | Meloxicam, Piroxicam |
Urease Inhibition
While a broad range of compounds, including some containing pyridine and pyrimidine rings, have been investigated as urease inhibitors, specific research on the urease inhibitory activity of 2-pyrimidinylacetate derivatives is not extensively detailed in the provided search results. mdpi.comnih.govfrontiersin.orgresearchgate.netnih.govnih.govnih.govresearchgate.netrsc.org Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia and carbamate. frontiersin.org This enzymatic activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. frontiersin.org Inhibition of urease is therefore a therapeutic target for treating infections caused by such pathogens. frontiersin.org Studies have shown that various heterocyclic compounds, including those with pyridine and piperazine moieties, can exhibit potent urease inhibition with IC₅₀ values in the low micromolar range. frontiersin.org
Influenza Virus Polymerase Inhibition
The influenza virus RNA-dependent RNA polymerase is a critical enzyme for viral replication and a key target for antiviral drugs. nih.govnih.govresearchgate.net This polymerase is a heterotrimeric complex composed of three subunits: PB1, PB2, and PA. nih.govresearchgate.net Some polymerase inhibitors have been developed that incorporate a pyrimidine ring in their structure. For instance, the pyrimidine ring of the inhibitor pimodivir has been shown to interact with the F323 residue in the cap-binding domain of the PB2 subunit. nih.gov While this demonstrates the relevance of the pyrimidine scaffold in targeting this enzyme, specific studies detailing the activity of 2-pyrimidinylacetate derivatives against influenza virus polymerase are not prominent in the available research.
Research on Antiproliferative and Cytotoxic Effects (In Vitro and Cell-Based Studies)
Numerous studies have demonstrated the antiproliferative and cytotoxic effects of pyrimidine derivatives against various cancer cell lines. These compounds have been shown to inhibit cell growth and induce cell death in a dose-dependent manner.
For example, halogenated pyrrolo[3,2-d]pyrimidines have shown antiproliferative activity at low micromolar concentrations against four different cancer cell lines. mdpi.com One 2,4-dichloro compound exhibited notable activity, and the introduction of iodine at the C7 position significantly enhanced its potency, reducing the IC₅₀ to sub-micromolar levels. mdpi.com
In another study, pyrrolopyrimidine derivatives were evaluated for their anticancer activities, with one compound being identified as the most cytotoxic against MCF-7 breast cancer cells, with an IC₅₀ value of 23.42 µM. researchgate.net Similarly, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have shown significant antiproliferative potential against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values as low as 0.045 µM and 0.16 µM, respectively, for specific derivatives. scielo.br Furthermore, a novel 2,4-pyrimidinediamine derivative, designed as a dual ALK and HDAC inhibitor, exhibited potent antiproliferative activity against ALK-positive cancer cell lines, inducing both cell apoptosis and cell cycle arrest. nih.gov
Table 2: Antiproliferative/Cytotoxic Activity of Pyrimidine Derivatives
| Derivative Class | Cell Line | IC₅₀ Value |
|---|---|---|
| Pyrrolopyrimidine derivative | MCF-7 | 23.42 µM |
| Thieno[2,3-d]pyrimidine (compound 3) | MCF-7 | 13.42 μg/mL (0.045 μM) |
| Thieno[2,3-d]pyrimidine (compound 4) | MCF-7 | 28.89 μg/mL (0.11 μM) |
| Thieno[2,3-d]pyrimidine (ester 2) | MDA-MB-231 | 52.56 μg/mL (0.16 μM) |
Apoptosis Induction Mechanisms
The cytotoxic effects of pyrimidine derivatives are often mediated through the induction of apoptosis, or programmed cell death. Research has delved into the molecular pathways activated by these compounds to trigger this process.
Studies on pyrrolo[2,3-d]pyrimidine derivatives have shown they can induce apoptosis in cancer cells. Mechanistic investigations revealed that treatment with these compounds leads to an increase in the expression of pro-apoptotic proteins such as Bax and the executioner enzyme caspase-3. nih.gov Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 was observed. nih.gov This shift in the balance between pro- and anti-apoptotic proteins is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis.
Further evidence for the involvement of the mitochondrial pathway comes from studies on 2-sulfonyl-pyrimidinyl derivatives, which were found to function as apoptosis inhibitors by stabilizing mitochondrial respiratory complex II. Conversely, other pyrimidine derivatives induce apoptosis by disrupting mitochondrial function. This is characterized by a loss of mitochondrial membrane potential, an increase in reactive oxygen species (ROS) levels, and the subsequent release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. researchgate.net This release ultimately activates the caspase cascade, leading to apoptotic cell death. nih.gov Some derivatives have also been shown to cause cell cycle arrest, for instance at the G2/M phase, in conjunction with apoptosis induction. mdpi.com
Modulation of Cell Signaling Pathways (e.g., EGFR inhibition)
Pyrimidine derivatives have been extensively investigated as inhibitors of key enzymes in cell signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and is a key target in cancer therapy. nih.govresearchgate.net
Preclinical studies have identified various fused pyrimidine derivatives, such as pyrrolo[2,3-d]pyrimidines, as potent EGFR inhibitors. nih.govruspoj.com For instance, 2,4-disubstituted pyrrolo[2,3-d]pyrimidine derivatives have demonstrated high potency against EGFR in nanomolar ranges. The presence of a halogen atom in certain derivatives was found to significantly enhance their inhibitory activity. nih.gov Similarly, 2,5,8-trisubstituted pyrido[2,3-d]pyrimidines have shown high potency in inhibiting EGFR kinase activities, with some compounds being further evaluated for their pharmacokinetic properties in rat models. nih.gov
Several pyrimidine-containing molecules have progressed to clinical use as EGFR inhibitors, including osimertinib and lazertinib, which are irreversible inhibitors targeting both wild-type and mutated forms of EGFR. researchgate.netnih.gov The mechanism of action for many of these inhibitors involves binding to the ATP site of the kinase domain, thereby blocking the downstream signaling cascade that promotes cell proliferation. nih.gov
| Compound Class | Specific Derivative Example | Target | Observed Preclinical Activity | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines | 2,4-disubstituted derivatives | EGFR | Inhibition in nanomolar ranges (IC50 as low as 3.63 nM) | nih.gov |
| Pyrido[2,3-d]pyrimidines | 2,5,8-trisubstituted derivatives | EGFR Kinase | High potency with IC50 values as low as 2 nM | nih.gov |
| Thienopyrimidines | Not specified | EGFR, ErbB2 | Dual inhibition with IC50 values in the low nanomolar range (2.6-5.5 nM for EGFR) | nih.gov |
Antimicrobial and Antiviral Activity (Pre-clinical)
The structural versatility of the pyrimidine ring has made it a promising scaffold for the development of novel antimicrobial and antiviral agents.
Antimicrobial Activity: A range of pyrimidin-2-ol/thiol/amine derivatives have demonstrated significant in vitro activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains (Candida albicans, Aspergillus niger). nih.gov The presence of electron-withdrawing groups on the molecule appears to enhance the antimicrobial potential. nih.gov In vivo studies on compounds like 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazolin-4(3H)-on have shown marked antimicrobial activity against Klebsiella pneumoniae, comparable to the antibiotic ceftriaxone. sibjcem.ru
| Compound Class | Test Organisms | Key Findings | Reference |
|---|---|---|---|
| Pyrimidin-2-ol/thiol/amine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Significant in vitro activity, enhanced by electron-withdrawing groups. | nih.gov |
| 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazolin-4(3H)-on | Klebsiella pneumoniae | In vivo activity comparable to ceftriaxone in a generalized infection model. | sibjcem.ru |
| Dichlorothienopyrimidines and Dichlorofuropyrimidines derivatives | Various bacteria and fungi | Significant in vitro antibacterial and antifungal activity observed. | researchgate.net |
Antiviral Activity: Pyrimidine derivatives have shown promise against a wide array of viruses. nih.gov For example, certain derivatives have been found to inhibit the replication of Mengo virus by partially inhibiting its RNA-dependent RNA polymerase. nih.gov These compounds were shown to bind to nucleic acids and proteins, suggesting interference with viral replication machinery. nih.gov Other studies have identified pyrimidine derivatives with activity against human coronaviruses (HCoV-229E and HCoV-OC43). mdpi.com Specifically, compounds with amino-indane or tetrahydronaphthalene substitutions demonstrated notable antiviral effects without cellular toxicity. mdpi.com Research has also explored pyrimidine glycosides that exhibit moderate inhibition of Hepatitis B virus (HBV) replication. researchgate.net
Research on Anti-inflammatory and Analgesic Properties
The investigation into pyrimidine derivatives has extended to their potential roles in modulating inflammation and pain pathways.
Anti-inflammatory Properties: Certain pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. nih.govnih.gov In vitro assays demonstrated that specific derivatives had a higher affinity for COX-2 over COX-1, with inhibitory activity comparable to the established anti-inflammatory drug meloxicam. nih.gov These compounds also showed an ability to reduce reactive oxygen species (ROS) levels, indicating antioxidant properties that can contribute to their anti-inflammatory effects. nih.govnih.gov
Analgesic Properties: Preclinical models are crucial for evaluating the potential of new analgesic drugs. nih.govmdpi.com These models often involve inducing a pain-like state in animals to assess a compound's ability to alleviate pain-related behaviors. nih.gov While direct studies on the analgesic properties of "sodium;2-pyrimidin-2-ylacetate" are not extensively detailed in the provided context, the broader class of heterocyclic compounds, including pyrazoles (structurally related to pyrimidines), are known to possess analgesic activities. rjpbr.com Preclinical assays such as the acetic acid writhing test, tail-flick test, and formalin test are commonly used to evaluate antinociceptive and anti-inflammatory effects of novel compounds. researchgate.net
Emerging Pre-clinical Biological Applications
Research continues to uncover new potential therapeutic applications for 2-pyrimidinylacetate derivatives.
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to organ damage. Pyrimidine derivatives have emerged as potential antifibrotic agents. In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their activity against hepatic stellate cells, which play a key role in liver fibrosis. mdpi.comnih.gov Several compounds were found to have better anti-fibrotic activities than the approved drug Pirfenidone. mdpi.comnih.gov These compounds effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture, indicating their potential to be developed as novel anti-fibrotic drugs. nih.gov Other research has shown that pyrimidine monoxime complexes can ameliorate liver fibrosis in rat models by reducing fibrogenic markers and enhancing hepatic antioxidant capacity. researchgate.net
| Compound Example | Model | Key Findings | Reference |
|---|---|---|---|
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Immortalized rat hepatic stellate cells (HSC-T6) | Showed potent anti-fibrotic activity with an IC50 value of 45.69 μM. | nih.gov |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Immortalized rat hepatic stellate cells (HSC-T6) | Demonstrated significant anti-fibrotic activity with an IC50 value of 45.81 μM. | nih.gov |
| Pyrimidine monoxime metal complexes | Carbon tetrachloride-induced liver fibrosis in rats | Reduced levels of fibrogenic markers (HPO, TNF-α, Fbn) and decreased MDA levels. | researchgate.net |
Beyond medicine, pyrimidine derivatives have found applications in agriculture as herbicides. Pyrimidinedione herbicides are known to be effective for weed control. nih.gov A series of sulfonamide-containing pyrimidinedione derivatives were designed to target protoporphyrinogen IX oxidase (PPO), a key enzyme in plant chloroplast formation. nih.gov Post-emergence tests showed that many of these compounds exhibited strong herbicidal activity against broadleaf weeds, with some achieving 100% efficacy at low application rates, comparable to the commercial herbicide saflufenacil. nih.gov The mode of action for some related herbicides, like 2,4-D, involves acting as a synthetic auxin, causing uncontrolled growth and death in susceptible broadleaf plants while leaving grasses largely unaffected. wikipedia.orgorst.edu
Advanced Applications in Chemical Research and Beyond
Utilization as Versatile Synthetic Intermediates and Building Blocks
In the field of organic and medicinal chemistry, "building blocks" are fundamental molecular fragments used to construct more complex target compounds. nih.gov Sodium 2-(pyrimidin-2-yl)acetate serves as a key building block, primarily due to the pyrimidine (B1678525) core, which is considered a "privileged structure" in medicinal chemistry. nih.gov This is because a vast number of natural and synthetic compounds containing the pyrimidine ring exhibit a wide array of biological activities. growingscience.comgsconlinepress.com
The compound's utility stems from its bifunctional nature. The acetate (B1210297) moiety provides a reactive handle for a variety of chemical transformations, such as esterification and amidation, while the pyrimidine ring offers sites for further functionalization. This dual reactivity allows chemists to incorporate the pyrimidine scaffold into larger, more complex molecules. nih.gov Synthetic strategies often leverage such building blocks to create extensive libraries of novel compounds for drug discovery and agrochemical development. nih.govnih.gov The principal synthesis of pyrimidines often involves the cyclization of β-dicarbonyl compounds with N-C-N compounds, and pre-functionalized building blocks like sodium 2-(pyrimidin-2-yl)acetate offer an alternative and efficient route to diversified pyrimidine derivatives. wikipedia.org
Table 1: Synthetic Utility of Pyrimidine Building Blocks
| Feature | Description | Research Application |
| Core Scaffold | Pyrimidine (1,3-diazine) ring | Foundation for synthesizing compounds with diverse biological activities. growingscience.comgsconlinepress.com |
| Reactive Handle | Acetate group (-CH₂COO⁻Na⁺) | Enables transformations like esterification and amidation to build larger molecules. |
| Versatility | Bifunctional nature | Allows for the creation of large libraries of compounds for screening purposes. nih.gov |
| Classification | Chemical Building Block | A fundamental precursor in multi-step organic synthesis. nih.gov |
Exploration in Coordination Chemistry and Ligand Design
The molecular structure of the 2-(pyrimidin-2-yl)acetate anion makes it a highly promising candidate for use as a ligand in coordination chemistry. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org The 2-(pyrimidin-2-yl)acetate anion possesses two potential donor sites for metal coordination: one of the nitrogen atoms in the pyrimidine ring and an oxygen atom from the carboxylate group. This allows it to function as a bidentate, or "two-toothed," chelating agent, which can bind strongly to a metal ion. ijcmas.comlibretexts.org
While direct studies on sodium 2-(pyrimidin-2-yl)acetate as a ligand are not extensively documented, the coordination behavior of analogous pyrimidine and pyridine-based molecules provides strong evidence of its potential. Research has shown that related compounds, such as bis(pyrimidine-2-yl)amine and pyrimidine-4,6-dicarboxylate, act as effective chelating ligands, forming stable complexes with various transition metals, including platinum(II), lead(II), and manganese(II). mdpi.comacs.orgnih.gov These pyrimidine-based ligands have been instrumental in constructing complex coordination polymers and metal-organic frameworks (MOFs). mdpi.comacs.org The ability of 2-pyridyl urea (B33335) derivatives to act as N,O-chelate ligands further supports the expected coordination mode of 2-(pyrimidin-2-yl)acetate. mdpi.com The design of such ligands is crucial as their electronic properties and structure can be tuned to create metal complexes with specific catalytic, magnetic, or optical properties.
Table 2: Ligand Potential of 2-(Pyrimidin-2-yl)acetate
| Property | Description | Implication in Coordination Chemistry |
| Donor Atoms | Pyrimidine Nitrogen, Carboxylate Oxygen | Capable of forming a stable five-membered chelate ring with a metal ion. ijcmas.com |
| Denticity | Bidentate (two-point attachment) | Forms more stable metal complexes compared to monodentate ligands (the chelate effect). libretexts.org |
| Analogous Ligands | Pyrimidine-dicarboxylates, Bis(pyrimidine-2-yl)amine | Successfully used to create coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.comacs.orgnih.govacs.org |
| Potential Applications | Catalysis, Material Science | The resulting metal complexes could have tailored electronic, magnetic, or photoluminescent properties. mdpi.com |
Role in Agrochemical Development (Research Perspectives)
The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals. nih.gov Numerous commercial pesticides, including fungicides, herbicides, and insecticides, are based on pyrimidine derivatives. researchgate.netnih.gov These compounds are known to exhibit a broad spectrum of biological activities that are essential for crop protection. nih.govresearchgate.net For instance, certain pyrimidine derivatives have demonstrated potent fungicidal activity against various phytopathogenic fungi, while others have been developed as selective herbicides for weed control in agricultural and non-agricultural settings. nih.govepa.gov
From a research perspective, sodium 2-(pyrimidin-2-yl)acetate represents a valuable starting material for the discovery of new agrochemicals. Through the synthesis of novel derivatives, researchers can explore structure-activity relationships (SAR) to identify compounds with enhanced efficacy or novel modes of action. nih.gov Studies have shown that modifying the substituents on the pyrimidine ring can significantly impact the biological activity, leading to the development of compounds with potent insecticidal effects against vectors like Aedes aegypti or plant growth-regulating properties. researchgate.netnih.govauctoresonline.orgresearchgate.net The ongoing need to combat pesticide resistance drives the continuous exploration of new chemical scaffolds, and pyrimidine derivatives remain a highly promising area of investigation. nih.govresearchgate.net
Table 3: Pyrimidine Derivatives in Agrochemical Research
| Application Area | Research Findings | Example Commercial Products |
| Fungicides | Derivatives show high efficacy against a wide range of phytopathogenic fungi. nih.gov | Azoxystrobin, Cyprodinil, Pyrimethanil. nih.gov |
| Herbicides | Used for selective control of broadleaf weeds. epa.gov | Dithiopyr (pyridine-based). epa.gov |
| Insecticides | Novel derivatives exhibit significant insecticidal and larvicidal activity. researchgate.netnih.govmdpi.com | Pirimiphos-methyl. researchgate.net |
| Plant Growth Regulators | Certain derivatives can enhance plant growth and photosynthesis. auctoresonline.orgresearchgate.net | N/A |
Material Science Investigations
While specific applications of sodium 2-(pyrimidin-2-yl)acetate in material science are an emerging area of research, the inherent properties of the pyrimidine ring suggest significant potential. Pyrimidine-containing compounds are being explored for their use in advanced materials due to their electronic characteristics and ability to participate in hydrogen bonding and metal coordination. nih.gov
One of the most promising applications is in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal ions or clusters linked by organic ligands. The 2-(pyrimidin-2-yl)acetate anion is an ideal candidate for a MOF ligand, as its nitrogen and oxygen donor atoms can coordinate with metal centers to form stable, extended networks. mdpi.comacs.orgacs.org Pyrimidine-based MOFs have been shown to exhibit interesting properties, such as selective gas sorption, which is valuable for applications like carbon capture. acs.org Furthermore, pyrimidine derivatives have been investigated for their use in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and as organic semiconductors, indicating the broader potential of this class of compounds in developing novel functional materials. nih.gov
Future Directions and Unexplored Research Avenues for 2 Pyrimidinylacetate
Development of Novel and Sustainable Synthetic Methodologies
One promising avenue is the adoption of continuous-flow synthesis. This technology offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. For instance, a metal-free, continuous-flow process has been successfully developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a related heterocyclic acetic acid derivative. rsc.org This approach, which features an efficient one-pot construction of the triazole ring, is atom-economical and avoids chromatographic purification, leading to higher yields and a more sustainable process. rsc.org Adapting such flow chemistry techniques to the synthesis of 2-pyrimidinylacetate could streamline its production and facilitate the rapid generation of a library of derivatives for biological screening.
Furthermore, the exploration of novel catalytic systems, such as biocatalysis or photoredox catalysis, could provide more direct and selective routes to functionalized 2-pyrimidinylacetates. These modern synthetic methods often allow for reactions to be performed under milder conditions and with greater functional group tolerance, thereby expanding the accessible chemical space for drug discovery and other applications.
Integration of Advanced Computational Approaches for Rational Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. By integrating these approaches, researchers can rationally design novel 2-pyrimidinylacetate derivatives with enhanced biological activity and improved pharmacokinetic profiles.
Structure-activity relationship (SAR) studies, guided by computational methods, are crucial for identifying the key structural features required for a desired biological effect. For example, SAR studies on 2-arylamino-4-aryl-pyrimidines identified them as potent inhibitors of PAK1 kinase, a target in cancer therapy. nih.gov The insights gained from such studies can inform the design of new 2-pyrimidinylacetate analogs with optimized properties.
Molecular docking simulations can be employed to predict the binding affinity and orientation of designed ligands within the active site of a biological target. This approach was successfully used in the rational design of 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones as dual inhibitors of BET proteins and kinases, which are implicated in cancer. nih.gov Similarly, docking studies could be used to design 2-pyrimidinylacetate derivatives that target specific enzymes or receptors with high selectivity.
Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. Such an approach was part of a study on novel pyrimidine (B1678525) derivatives as potential anticancer agents. nih.gov
Deeper Mechanistic Elucidation of Biological Target Interactions
While the broader class of pyrimidine derivatives is known to interact with a wide range of biological targets, the specific molecular interactions of 2-pyrimidinylacetate are largely uncharacterized. Future research should focus on elucidating the mechanism of action of this compound and its derivatives to understand their therapeutic potential.
Identifying the specific cellular targets of 2-pyrimidinylacetate is a critical first step. High-throughput screening and chemoproteomics approaches can be used to identify proteins that bind to 2-pyrimidinylacetate. Once a target is identified, detailed biochemical and biophysical assays can be used to characterize the binding kinetics and thermodynamics of the interaction. For instance, studies on pyrimidinyl pyrazole (B372694) derivatives have shown that they can inhibit tubulin polymerization and bind to the colchicine (B1669291) site on tubulin, highlighting a potential anticancer mechanism. nih.gov A similar in-depth investigation could reveal the targets of 2-pyrimidinylacetate.
Furthermore, understanding the downstream cellular effects of target engagement is essential. Techniques such as transcriptomics and proteomics can provide a global view of the cellular response to treatment with 2-pyrimidinylacetate derivatives. For example, RNA transcriptional profiling of Mycobacterium tuberculosis treated with 2-pyrazolylpyrimidinones suggested a novel mechanism of action involving the perturbation of iron homeostasis. nih.gov
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide atomic-level details of the interaction between a 2-pyrimidinylacetate derivative and its biological target. This information is invaluable for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors.
Exploration of New Application Domains (e.g., chemical probes)
Beyond direct therapeutic applications, 2-pyrimidinylacetate and its derivatives could be developed as chemical probes to study biological processes. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing for the interrogation of its function in a cellular or in vivo context.
The development of ubiquitin-based chemical probes, for example, has been instrumental in studying the intricacies of the ubiquitin proteasome system. nih.gov These probes often incorporate reactive groups or reporter tags to allow for the visualization or isolation of their target proteins. nih.gov Similarly, 2-pyrimidinylacetate could be functionalized with photoreactive groups, affinity tags, or fluorescent dyes to create versatile chemical probes.
These probes could be used to:
Identify new biological targets: By using an affinity-based approach, 2-pyrimidinylacetate probes could be used to pull down their binding partners from cell lysates, leading to the identification of novel targets.
Visualize target engagement in living cells: Fluorescently labeled 2-pyrimidinylacetate derivatives could be used to monitor the localization and dynamics of their target proteins in real-time.
Modulate protein function: By designing probes that can be activated by an external stimulus, such as light, it may be possible to control the activity of a target protein with high spatiotemporal resolution.
The development of such chemical tools would not only advance our understanding of fundamental biology but could also open up new avenues for therapeutic intervention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
